N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzenesulfonamide
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Overview
Description
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzenesulfonamide is a synthetic organic compound with potential applications across various fields of science and industry. Its intricate structure, combining a benzo[d][1,3]dioxole moiety, a pyrrolidinone core, and a fluorobenzenesulfonamide group, makes it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzenesulfonamide typically involves multi-step organic synthesis. Key steps may include:
Formation of the benzo[d][1,3]dioxole ring: : Typically starting from catechol derivatives under oxidative conditions.
Synthesis of the pyrrolidinone core: : This might involve cyclization reactions starting from amino acids or their derivatives.
Introduction of the fluorobenzenesulfonamide group: : This step often utilizes sulfonylation reactions with fluorobenzene derivatives.
Industrial Production Methods
While lab-scale synthesis is well-documented, scaling up to industrial production would likely require optimization of these steps to improve yield and reduce cost. Techniques such as continuous flow chemistry and process intensification might be employed to achieve industrial feasibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the benzo[d][1,3]dioxole moiety.
Reduction: : The pyrrolidinone core can participate in reduction reactions under appropriate conditions.
Substitution: : Aromatic substitutions, particularly on the fluorobenzene ring, are plausible.
Common Reagents and Conditions
Oxidizing agents: : KMnO₄, CrO₃
Reducing agents: : NaBH₄, LiAlH₄
Substitution reagents: : Halogenation agents, electrophilic aromatic substitution reagents
Major Products Formed
Depending on the reaction, major products might include:
Oxidized or reduced derivatives of the original compound
Substituted analogs with varying functional groups on the aromatic rings
Scientific Research Applications
Chemistry
Catalysis: : Potential use as a ligand in metal-catalyzed reactions.
Materials Science: : Use in the development of novel polymers and materials with specific electronic properties.
Biology
Pharmacology: : Exploration as a potential therapeutic agent, particularly due to its unique structure which might interact with biological targets in novel ways.
Biochemistry: : Study of its interactions with enzymes and proteins to elucidate new pathways.
Medicine
Drug Development: : Investigation into its potential as a lead compound for developing new drugs, particularly in the field of oncology and neurology.
Industry
Chemical Industry: : Use in the synthesis of advanced intermediates for various industrial applications.
Pharmaceutical Industry: : Application in the development of new pharmaceuticals.
Mechanism of Action
The exact mechanism by which N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzenesulfonamide exerts its effects depends largely on its application. In pharmacology, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The fluorobenzenesulfonamide group could play a role in binding affinity, while the pyrrolidinone core might influence the compound's pharmacokinetics.
Comparison with Similar Compounds
When compared to similar compounds like:
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-benzenesulfonamide
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-chlorobenzenesulfonamide
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzenesulfonamide stands out due to its unique combination of a fluorinated aromatic ring and a sulfonamide group, potentially imparting distinct physicochemical properties such as improved solubility and binding characteristics.
There we have it—an in-depth look at this compound
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O5S/c19-14-3-1-2-4-17(14)27(23,24)20-9-12-7-18(22)21(10-12)13-5-6-15-16(8-13)26-11-25-15/h1-6,8,12,20H,7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISOLBZTTDUCDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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